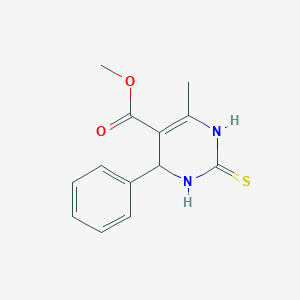

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H14N2O2S/c1-8-10(12(16)17-2)11(15-13(18)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,18) |

InChI Key |

BITNETQOCMZGKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrochloric Acid-Catalyzed Synthesis

A mixture of benzaldehyde (1 mmol), methyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol with concentrated HCl (1 mL) under reflux for 1–2 hours yields the target compound. Cooling and recrystallization from methanol afford the product in 60–72% yield. IR and ¹H-NMR confirm the structure, with characteristic peaks at 1692 cm⁻¹ (C=O) and δ 5.60 ppm (C4-H).

Glacial Acetic Acid as Solvent and Catalyst

Heating the same reactants in glacial acetic acid at 110°C for 1 hour, followed by 140°C for 45 minutes, achieves cyclization. This method avoids volatile HCl, simplifying purification, but requires higher temperatures, yielding 65–70%.

Ionic Liquid-Catalyzed Green Synthesis

Ionic liquids enhance reaction efficiency and recyclability. For example, [Dsbim]Cl (10 mol%) in water at 80°C facilitates a one-pot synthesis.

Procedure and Optimization

Benzaldehyde (1 mmol), methyl acetoacetate (1 mmol), thiourea (1.5 mmol), and [Dsbim]Cl (0.0376 g) are stirred at 80°C for 45–90 minutes. The ionic liquid dissolves in water post-reaction, enabling crude product isolation via filtration. Recrystallization from ethanol achieves 85–90% yield, with the catalyst reused thrice without significant activity loss.

Lewis Acid-Catalyzed Methods

Lewis acids like FeCl₃ or DIPEAc accelerate the reaction under milder conditions.

Ferric Chloride in Ethanol

Ferric chloride (0.2 mmol) in ethanol under reflux for 6 hours yields 53–65%. This method suits sterically hindered aldehydes but requires longer reaction times.

DIPEAc at Room Temperature

DIPEAc (diisopropylethylammonium chloride) as a dual solvent-catalyst enables room-temperature reactions. A mixture of benzaldehyde, methyl acetoacetate, and thiourea in DIPEAc (5 mL) reacts within 45 minutes, yielding 93%. This approach eliminates heating, reducing energy consumption.

Calcined Mg/Fe hydrotalcite (3:1) catalyzes the reaction under solvent-free conditions at 55°C.

Procedure and Efficiency

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Classical HCl | HCl | Ethanol | Reflux | 1–2 | 60–72 |

| Glacial Acetic Acid | Acetic Acid | Glacial Acetic | 110–140 | 1.75 | 65–70 |

| Ionic Liquid | [Dsbim]Cl | Water | 80 | 0.75–1.5 | 85–90 |

| FeCl₃ | FeCl₃ | Ethanol | Reflux | 6 | 53–65 |

| DIPEAc | DIPEAc | Solvent-free | RT | 0.75 | 93 |

| Hydrotalcite | Mg/Fe Hydrotalcite | Solvent-free | 55 | 0.5 | 80–88 |

Key Findings :

-

Ionic liquids and DIPEAc offer superior yields (85–93%) and shorter reaction times.

-

Solvent-free methods minimize waste but require precise catalyst ratios.

-

Acid-catalyzed routes remain cost-effective for small-scale synthesis.

Mechanistic Pathways

Iminium Route (Dominant Pathway)

Enamine Route (Minor Pathway)

Thiourea first condenses with methyl acetoacetate to form an enamine, which reacts with benzaldehyde. This pathway is less favored due to steric hindrance.

Structural Characterization and Purity

-

IR Spectroscopy : Peaks at 1692 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N), and 1220 cm⁻¹ (C=S).

-

¹H-NMR : δ 1.50–1.00 ppm (CH₃), δ 5.60 ppm (C4-H), δ 7.30–7.70 ppm (Ar-H).

-

X-ray Crystallography : Confirms a twisted boat conformation with intramolecular C—H⋯π interactions.

Environmental and Practical Considerations

Chemical Reactions Analysis

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its biological activities. Preliminary studies indicate that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the laboratory for synthesizing more complex molecules.

Synthesis Pathways

This compound can be synthesized through several methods:

- Condensation Reactions : It can be synthesized by reacting aromatic aldehydes with ethyl acetoacetate and thiourea under controlled conditions. This method typically yields high purity and good yields .

- Cyclization Reactions : The compound can also be produced through cyclization reactions involving appropriate precursors, which can be optimized for efficiency and yield .

Research Tool

In addition to its applications in medicinal chemistry and organic synthesis, this compound is utilized as a research tool in various scientific studies.

Applications in Research

- Biological Studies : The compound is employed in biological assays to evaluate its effects on cellular processes. Its ability to modulate biological pathways makes it a candidate for further investigation into disease mechanisms .

- Pharmaceutical Development : As an intermediate in drug synthesis, it plays a crucial role in developing new pharmaceuticals. Its derivatives are being explored for their therapeutic potential against various diseases .

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Oxo vs. Thioxo Derivatives

The thioxo group in the target compound distinguishes it from oxo (C=O) analogs. For example:

- Thermal Stability : Thioxo derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., S···H hydrogen bonds) .

- Solubility: The thioxo group reduces solubility in polar solvents compared to oxo analogs, as shown in thermodynamic studies of methyl esters in isopropanol and ethyl acetate .

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring’s substituents significantly alter biological and physicochemical profiles:

- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase electrophilicity, enhancing enzyme inhibition (e.g., thymidylate kinase) but raising cytotoxicity risks .

- Electron-Donating Groups (e.g., -OCH₃): Improve solubility and reduce metabolic clearance, as seen in ethyl 4-(4-methoxyphenyl) derivatives .

Ester Group Modifications

Replacing the methyl ester with ethyl or allyl esters impacts both synthetic yields and applications:

Ethyl esters generally offer higher synthetic yields due to better steric accommodation in cyclocondensation reactions .

Antimycobacterial Activity

The target compound and its 4-(3-nitrophenyl) analog inhibit Mycobacterium tuberculosis thymidylate kinase (TMKmt) with MIC values <10 µg/mL, outperforming oxo derivatives due to thioxo-enhanced target binding .

Antioxidant Potential

Thioxo derivatives exhibit superior radical scavenging compared to oxo analogs:

- DPPH Assay : IC₅₀ = 0.6 mg/mL (thioxo) vs. >2 mg/mL (oxo) .

- Reducing Power : Thioxo groups facilitate electron donation, critical for neutralizing reactive oxygen species .

Cytotoxicity and Limitations

While thioxo derivatives show promise, some exhibit cytotoxicity (e.g., IC₅₀ = 314.3 µM for 4-bromophenyl analogs in HEK293 cells), necessitating structural optimization for therapeutic use .

Biological Activity

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 123043-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

- Molecular Formula : C₁₄H₁₆N₂O₂S

- Molecular Weight : 276.35 g/mol

- Density : Not available

- LogP : 2.70010

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising potential for development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 6-methyl-4-phenyl-2-thioxo | 15 | Staphylococcus aureus |

| Methyl 6-methyl-4-phenyl-2-thioxo | 20 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

A notable study reported that the compound displayed an IC50 value of approximately 12 µM against MCF-7 cells, which suggests moderate potency in inhibiting cancer cell growth.

Enzyme Inhibition

Methyl 6-methyl-4-phenyl-2-thioxo has shown potential as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has been tested for inhibition of HIV integrase, with some derivatives demonstrating effective inhibition in vitro.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Methyl 6-methyl-4-phenyl-2-thioxo | 0.65 | HIV Integrase |

Case Studies

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of various derivatives of methyl 6-methyl-4-phenyl-2-thioxo against Gram-positive and Gram-negative bacteria. The results indicated a structure–activity relationship where modifications to the phenyl ring significantly enhanced activity.

- Anticancer Mechanism : Research on the anticancer effects revealed that treatment with methyl 6-methyl-4-phenyl-2-thioxo resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis.

- HIV Integrase Inhibition : A detailed investigation into the inhibition of HIV integrase showed that certain derivatives could effectively inhibit the strand transfer reaction necessary for viral integration into host DNA. This positions the compound as a potential lead for antiretroviral drug development.

Q & A

Q. What are the common synthetic routes for Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-keto ester, and a thiourea derivative. For example, analogous compounds were prepared using benzaldehyde derivatives, ethyl/methyl acetoacetate, and thiourea under acidic conditions (e.g., HCl or TfOH) . Reaction optimization includes solvent selection (e.g., ethanol, acetylacetone) and temperature control (65–70°C for cyclization). Column chromatography (silica gel, hexane/ethyl acetate eluent) is commonly used for purification, yielding products as crystalline solids or oils .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization tools include:

- HPLC for enantiomeric excess determination (e.g., [α]25D values ranging from +5.5° to +45.2° in chiral analyses) .

- Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding patterns, often using SHELX programs for refinement .

- NMR and IR spectroscopy for functional group verification (e.g., thioxo group at ~1200 cm⁻¹ in IR; aromatic protons in 1H NMR) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Enantioselective N-acylation using oxidative N-heterocyclic carbene (NHC) catalysts has been reported for analogous dihydropyrimidines. For example, aluminum chloride with epichlorohydrin enabled regioselective functionalization at the N3 position, achieving enantiomeric excesses up to +45.2° . Chiral HPLC and X-ray crystallography are critical for validating stereochemical outcomes .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

Discrepancies in torsion angles and hydrogen-bonding networks are common due to conformational flexibility. Using SHELXL for refinement and ORTEP-III for graphical representation improves accuracy . For example, differences in ROOC-CH2 bond rotation (0° vs. 180°) in methyl/ethyl ester derivatives significantly impact reactivity and cyclization pathways, necessitating careful conformational analysis .

Q. How can researchers address contradictions in biological activity data for dihydropyrimidine derivatives?

Structure-activity relationship (SAR) studies are essential. For instance, substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃) enhance antitubercular activity, while ester groups influence bioavailability . Methodological consistency in assay design (e.g., Mycobacterium tuberculosis H37Rv strain) and statistical validation (e.g., IC50 reproducibility) are critical to resolving data conflicts .

Q. What strategies optimize regioselectivity in post-synthetic modifications of this compound?

Regioselectivity is controlled by steric and electronic factors. For example, aluminum chloride catalysis favors N3 acylation over O-acylation in reactions with cinnamoyl chloride . Solvent polarity (e.g., DCM vs. ethanol) and temperature (room temperature vs. reflux) also modulate reaction pathways .

Methodological Notes

- Crystallography : Use SHELXTL for refinement and validate hydrogen bonds with PLATON .

- Pharmacology : Prioritize in vitro assays (e.g., MIC determination) before advancing to in vivo models, ensuring compliance with ethical guidelines .

- Synthesis : Pre-purify starting materials (e.g., thiourea derivatives) to minimize byproducts in Biginelli reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.